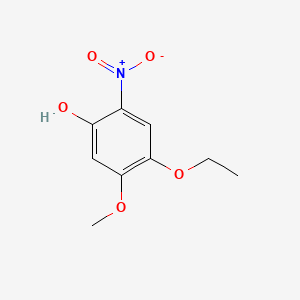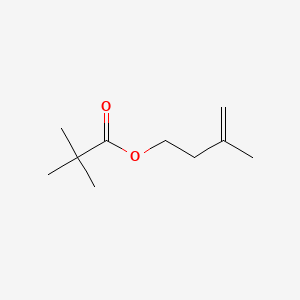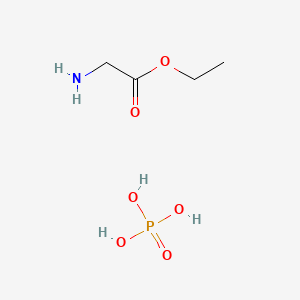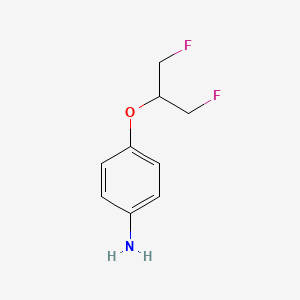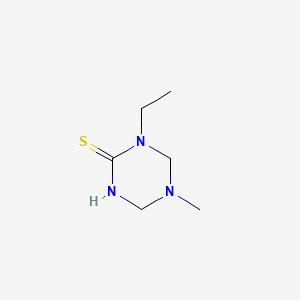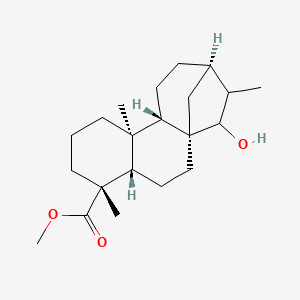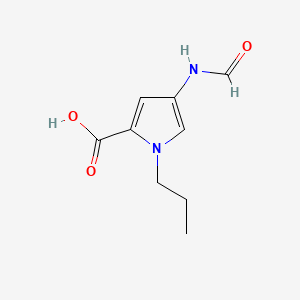
4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid (FPPC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. FPPC is a pyrrole-based compound that has a formamide and propyl group attached to it, making it a unique molecule with various properties that make it an interesting subject for research.
作用機序
The mechanism of action of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and oxidative stress. 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a crucial role in the development of neuroinflammation. 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has also been shown to inhibit the aggregation of amyloid-beta, a protein that is associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid is its versatility, as it can be used in various fields of scientific research. 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid is also relatively easy to synthesize and can be obtained in high yields and purity. However, one of the limitations of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid is its potential toxicity, as high doses of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid have been shown to cause liver damage in animal models.
将来の方向性
The potential applications of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid in various fields of scientific research make it an interesting subject for future studies. In the field of medicine, future studies could focus on the development of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, future studies could focus on the development of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid-based pesticides and herbicides that are more effective and environmentally friendly. In material science, future studies could focus on the synthesis of novel organic materials using 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid as a building block.
合成法
4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid can be synthesized using different methods, and the most common method involves the reaction of 1,4-diketones with primary amines, followed by the addition of formic acid to form the formamide group. The final step involves the addition of propylamine to form 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid. The synthesis of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid requires careful control of the reaction conditions to achieve a high yield and purity.
科学的研究の応用
4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has shown promising results as an anti-inflammatory agent and a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides and herbicides. In material science, 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has been used as a building block for the synthesis of novel organic materials with unique properties.
特性
IUPAC Name |
4-formamido-1-propylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-11-5-7(10-6-12)4-8(11)9(13)14/h4-6H,2-3H2,1H3,(H,10,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOLFGOBBVQGOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=C1C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666461 |
Source


|
| Record name | 4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107164-57-8 |
Source


|
| Record name | 4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

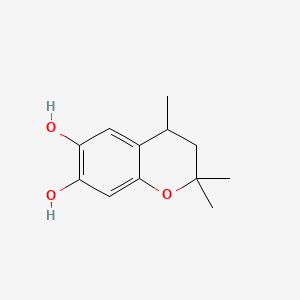
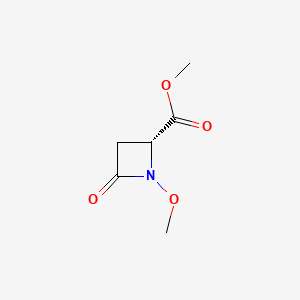

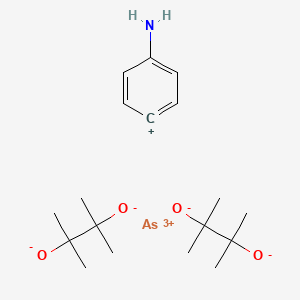
![(E)-3-(2-methylbenzo[d]thiazol-5-yl)acrylonitrile](/img/structure/B561231.png)
